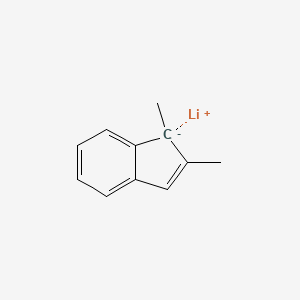![molecular formula C25H27Cl3N3V B6297958 {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 462661-96-7](/img/structure/B6297958.png)
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated by a tridentate ligand, 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine, and three chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the reaction of vanadium(III) chloride with the ligand 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center. The ligand is synthesized separately by the condensation of 2,6-diacetylpyridine with 2,5-dimethylaniline in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of reactions, including:
Oxidation: The vanadium(III) center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to vanadium(II) complexes.
Substitution: The chloride ligands can be substituted by other anions or neutral ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Vanadium(II) complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is studied for its catalytic properties. It is used as a catalyst in polymerization reactions and organic transformations.
Biology
The compound’s potential biological applications include its use as a model compound for studying vanadium’s role in biological systems. Vanadium compounds are known to exhibit insulin-mimetic properties, and this compound could be explored for similar effects.
Medicine
Research into the medicinal applications of vanadium compounds includes their potential use in treating diabetes and cancer. This compound could be investigated for its pharmacological properties.
Industry
In industry, the compound’s catalytic properties can be leveraged for the production of polymers and other materials. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects involves the coordination of the vanadium center with the ligand and chloride ions. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application being studied.
相似化合物的比较
Similar Compounds
- 2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine-iron(II)-chloride
- 2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine-cobalt(II)-chloride
- 2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine-nickel(II)-chloride
Uniqueness
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is unique due to the specific coordination environment around the vanadium center. The presence of the 2,5-dimethylphenyl groups in the ligand provides steric and electronic properties that influence the compound’s reactivity and stability. Compared to similar iron, cobalt, and nickel complexes, the vanadium compound may exhibit different catalytic activities and selectivities due to the distinct properties of vanadium.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.V/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLFMFDBLHHFJG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
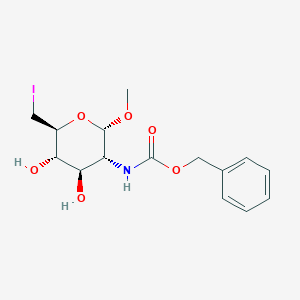
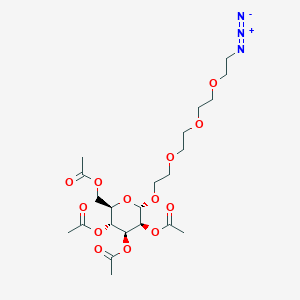
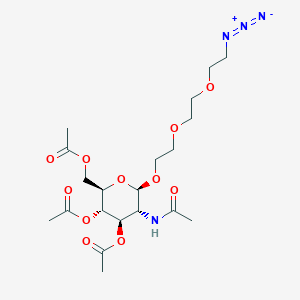
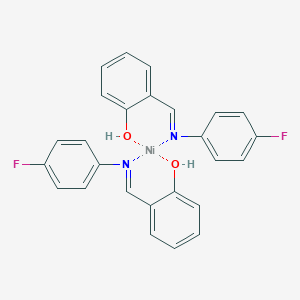
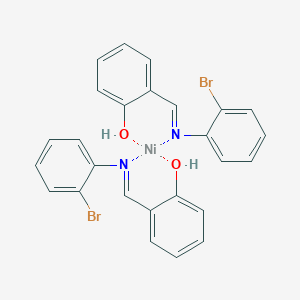

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
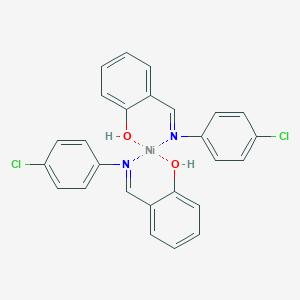
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
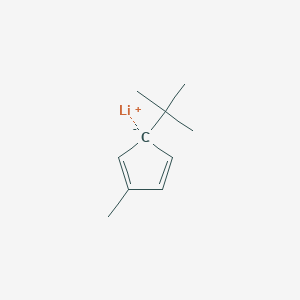
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
